molecular formula C11H11Cl2N3O B13882495 5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine

5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine

Cat. No.: B13882495
M. Wt: 272.13 g/mol
InChI Key: AQNMGEPUCJXHAG-UHFFFAOYSA-N
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Description

5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features both imidazo and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,8-dichloroimidazo[1,5-a]pyrazine with tetrahydro-2H-pyran-4-yl derivatives in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine is unique due to its specific combination of imidazo and pyrazine rings with dichloro and tetrahydro-2H-pyran substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

5,8-dichloro-3-(oxan-4-yl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C11H11Cl2N3O/c12-9-6-14-10(13)8-5-15-11(16(8)9)7-1-3-17-4-2-7/h5-7H,1-4H2

InChI Key

AQNMGEPUCJXHAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C3N2C(=CN=C3Cl)Cl

Origin of Product

United States

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